molecular formula C24H23N3O B2907966 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide CAS No. 477493-00-8

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide

Cat. No.: B2907966
CAS No.: 477493-00-8
M. Wt: 369.468
InChI Key: AXWQXUFTYRJKEU-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring and a tert-butylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the phenyl and tert-butylbenzamide groups. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylbenzamide group, in particular, may enhance its stability and bioavailability compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-24(2,3)18-13-11-16(12-14-18)23(28)25-19-8-6-7-17(15-19)22-26-20-9-4-5-10-21(20)27-22/h4-15H,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQXUFTYRJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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